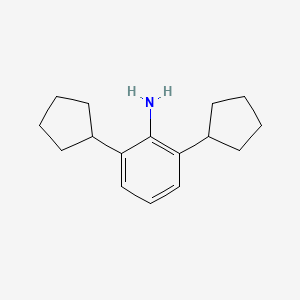

2,6-Dicyclopentylaniline

Description

Significance of Steric Hindrance in Aniline-Based Structures

Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction, is a fundamental concept in organic chemistry. In the context of aniline (B41778) derivatives, the introduction of bulky substituents at the ortho positions (the 2 and 6 positions of the benzene (B151609) ring) has profound effects on the molecule's reactivity and coordination properties.

The presence of these bulky groups can physically block or slow down reactions at the amino group or the aromatic ring. For instance, the basicity of anilines is influenced by the steric environment around the nitrogen atom. Bulky ortho substituents can hinder the approach of a proton to the lone pair of electrons on the nitrogen, thereby reducing the basicity of the aniline derivative compared to its less hindered counterparts.

Furthermore, this steric bulk is instrumental in the field of catalysis. When ortho-substituted anilines are used as precursors for ligands, such as N-heterocyclic carbenes (NHCs), the bulky substituents on the aniline moiety create a sterically demanding environment around the metal center to which the ligand is coordinated. beilstein-journals.orgwikipedia.org This "steric shielding" can promote specific catalytic pathways, enhance the stability of the catalyst, and influence the selectivity of the reaction, favoring the formation of a desired product over others.

Overview of 2,6-Dicyclopentylaniline's Position in Contemporary Chemical Research

While specific research on this compound is not as extensively documented as for some other analogues like 2,6-diisopropylaniline, its structural features place it in a position of significant interest for modern chemical research, particularly in the development of novel catalysts. The cyclopentyl groups are bulky and non-planar, providing a distinct steric profile compared to more common alkyl or aryl substituents.

The primary role of this compound in contemporary research is as a precursor to sophisticated ligands for transition metal catalysis. The condensation of 2,6-disubstituted anilines with other organic molecules is a common strategy to synthesize a wide variety of ligands, including Schiff bases and, most notably, N-heterocyclic carbenes (NHCs). researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-dicyclopentylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c17-16-14(12-6-1-2-7-12)10-5-11-15(16)13-8-3-4-9-13/h5,10-13H,1-4,6-9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIPZQFILTYQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C(=CC=C2)C3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478869 | |

| Record name | Benzenamine, 2,6-dicyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67330-67-0 | |

| Record name | Benzenamine, 2,6-dicyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67330-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Synthetic Accessibility of 2,6 Dicyclopentylaniline

Direct Synthetic Routes to 2,6-Dicyclopentylaniline

Direct methods for synthesizing this compound involve forming the crucial carbon-nitrogen or carbon-carbon bonds to construct the final molecule. These routes are sought for their efficiency and atom economy.

The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in organic synthesis. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This strategy has been successfully applied to the synthesis of highly substituted anilines.

A specific and effective route to this compound utilizes a palladium-catalyzed Negishi coupling. rsc.org In this procedure, a secondary alkylzinc halide, cyclopentylzinc bromide, is coupled with 2,6-dibromoaniline (B42060). The reaction is facilitated by a specialized palladium pre-catalyst, Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, with the N-heterocyclic carbene ligand being 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). This method provides a high yield of the desired product. rsc.org

A study reported the successful synthesis of this compound from 2,6-dibromoaniline and 3.4 equivalents of cyclopentylzinc bromide. The reaction, catalyzed by Pd-PEPPSI-IPent, resulted in an 82% isolated yield of the product after flash chromatography. rsc.org

Table 1: Negishi Cross-Coupling for this compound Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Aryl Halide | 2,6-Dibromoaniline | rsc.org |

| Organozinc Reagent | Cyclopentylzinc Bromide | rsc.org |

| Catalyst | Pd-PEPPSI-IPent | rsc.org |

| Yield | 82% | rsc.org |

| Key Feature | Forms two C(sp²)-C(sp³) bonds | wikipedia.orgrsc.org |

Beyond cross-coupling reactions, other classical organic reactions such as alkylation and amination are potential pathways to this compound. While direct Friedel-Crafts alkylation of aniline (B41778) is a common industrial method for producing analogues like 2,6-diisopropylaniline, this approach can be challenging for bulkier substituents like cyclopentyl groups. acs.org

An alternative, multi-step approach involves the Friedel-Crafts alkylation of a benzene (B151609) ring, followed by nitration and subsequent reduction of the nitro group to an amine. acs.org This sequence was pursued for the synthesis of 2,4,6-tricyclopentylaniline, a structurally related compound, suggesting its potential applicability for this compound. acs.org

Furthermore, research on pyridylamido hafnium complexes for polymerization catalysis has reported the preparation of this compound via a procedure that was also used for its cyclohexyl and dicycloheptyl analogues. mdpi.com While the specific details are often found in supplementary materials, this indicates that established, reproducible methods exist within specialized research fields. mdpi.com More modern approaches, such as direct C-H bond amination catalyzed by iron, represent an emerging strategy to streamline aniline synthesis, though specific application to this compound is not yet reported. acs.org

Challenges in Scalable Synthesis and Commercial Availability

Despite the existence of synthetic routes, this compound is not a readily available commodity chemical. Research has explicitly noted that "the requisite aniline, this compound, has proven challenging to synthesize or obtain commercially". acs.org

The challenges stem from a few key factors:

Steric Hindrance: The bulky cyclopentyl groups hinder the approach of reagents to the aniline core, which can lead to low yields and slow reaction rates in traditional alkylation methods.

Specialized Reagents: The high-yield Negishi coupling method requires the preparation of an organozinc reagent and the use of a sophisticated, and often expensive, palladium catalyst, which can be barriers to large-scale industrial production. rsc.org

Purification: The separation of the desired 2,6-disubstituted product from mono-substituted, unreacted starting materials, or other isomers can be complex.

These difficulties contribute to its limited commercial availability and higher cost compared to other bulky anilines like 2,6-diisopropylaniline, which is produced industrially via the direct alkylation of aniline with propene.

Synthesis of Analogous Highly Substituted Aniline Derivatives for Comparative Studies

The synthesis of aniline derivatives with varying steric bulk at the ortho positions is crucial for comparative studies, particularly in the field of coordination chemistry and catalysis. By systematically altering the substituents, researchers can fine-tune the electronic and steric properties of ligands derived from these anilines, thereby optimizing catalyst performance. mdpi.com

A range of analogues has been prepared for such purposes:

2,6-Diisopropylaniline (DIPA): This is one of the most common and commercially important bulky anilines. It is synthesized industrially by the aluminum-catalyzed alkylation of aniline with propene. Its derivatives are used to create ligands for catalysis and are often the benchmark against which new, more sterically demanding anilines are compared. researchgate.net

Other 2,6-Dialkylanilines: To study the effect of substituent size, a series of 2,6-dialkylanilines have been prepared, including those with ethyl, 3-pentyl, cyclohexyl, and cycloheptyl groups. mdpi.com These are often synthesized using methods analogous to those for this compound to serve as direct comparisons in catalyst systems. mdpi.com

2,4,6-Tricyclopentylaniline: This compound was synthesized as a substitute for this compound in a study where the latter was difficult to obtain. Its synthesis involved a Friedel–Crafts trialkylation of benzene, followed by nitration and reduction, demonstrating how synthetic strategies are adapted to access compounds for comparative analysis. acs.org

Extremely Bulky Anilines: For fundamental studies on the limits of steric protection, highly hindered anilines such as 2,6-bis(1,1-diarylethyl)anilines have been prepared. rsc.org These compounds are accessed through multi-step sequences, as direct alkylation is not feasible, and they provide ligands with significantly larger steric profiles than conventional dialkylanilines. rsc.org

Table 2: Selected Analogous Substituted Anilines for Comparative Studies

| Compound Name | Ortho Substituents | Synthetic Context/Purpose | Reference(s) |

|---|---|---|---|

| 2,6-Diisopropylaniline | Isopropyl | Industrial benchmark; ligand synthesis | |

| 2,6-Diethylaniline | Ethyl | Comparative catalyst studies | mdpi.com |

| 2,6-Dicyclohexylaniline | Cyclohexyl | Comparative catalyst studies | mdpi.com |

| 2,6-Di(3-pentyl)aniline | 3-Pentyl | Comparative catalyst studies | mdpi.com |

| 2,4,6-Tricyclopentylaniline | Cyclopentyl | Alternative to this compound | acs.org |

Structural and Electronic Engineering of Ligand Frameworks Incorporating 2,6 Dicyclopentylaniline

2,6-Dicyclopentylaniline as a Key N-Aryl Substituent in Bis(imino)pyridine (PDI) Ligands

Bis(imino)pyridine (PDI) ligands are a class of tridentate, redox-active ligands that have been extensively used to support a wide range of metal catalysts. The properties of PDI-metal complexes can be systematically altered by modifying the N-aryl substituents. The incorporation of this compound introduces bulky, conformationally flexible five-membered rings at the ortho positions of the N-phenyl group, which has profound effects on the resulting complex.

The synthesis of PDI ligands bearing 2,6-dicyclopentylphenyl groups typically follows a well-established condensation reaction. The direct analogue, 2,6-bis{1-[N-(2,6-dicyclopentylphenyl)imino]ethyl}pyridine, is prepared through the reaction of 2,6-diacetylpyridine (B75352) with two equivalents of this compound. acs.orgresearchgate.net This reaction is often carried out under conditions that facilitate the removal of water to drive the equilibrium towards the formation of the diimine product. While the synthesis of the PDI ligand itself is straightforward, obtaining the requisite this compound precursor has been noted as challenging. acs.org A related aniline (B41778), 2,4,6-tricyclopentylaniline, has been successfully synthesized on a multi-gram scale via a three-step process involving a Friedel–Crafts trialkylation of benzene (B151609), followed by nitration and subsequent reduction to the desired aniline. acs.org

Characterization of the resulting PDI ligands confirms their tridentate N,N,N-donor structure. A common structural feature of these complexes is that the N-aryl groups are tilted to be almost perpendicular to the central bis(imino)pyridine plane. acs.org This orientation is crucial for creating a sterically protected pocket around the coordinated metal ion.

The choice of the N-aryl substituent is a critical design element for tuning catalyst performance. The substitution of the commonly used isopropyl groups with cyclopentyl groups at the 2,6-positions of the aryl ring is a strategic modification aimed at altering the metal's coordination environment. acs.orgprinceton.edu The primary goal of this substitution is to open the coordination sphere of the metal center while preserving a sufficient steric profile to promote crucial catalytic steps, such as C(sp³)–C(sp³) reductive elimination. acs.orgprinceton.edu

The cyclopentyl groups provide a unique steric footprint compared to the more branched isopropyl groups. This modification directly influences catalytic activity, as demonstrated in cobalt-catalyzed [2π+2π] cycloaddition reactions. acs.org A cobalt complex featuring cyclopentyl-substituted PDI ligands exhibited significantly higher catalytic rates compared to analogues with smaller alkyl groups like ethyl or methyl. acs.org This enhancement highlights the effective balance of steric bulk and accessibility afforded by the dicyclopentylphenyl moiety.

Table 1: Effect of N-Aryl Substituents on Catalytic Performance A comparison of the time required to reach >98% product conversion in the cycloaddition of N,N-diallylbenzylamine using different cobalt PDI precatalysts.

| Precatalyst N-Aryl Substituent | Time to >98% Conversion (hours) |

| 2,4,6-Tricyclopentylphenyl | 1 |

| 2,6-Diethylphenyl | 44 |

| 2,6-Dimethylphenyl | 60 |

| Data sourced from a study on bis(imino)pyridine substitution effects. acs.org |

Role of this compound in Other Advanced Ligand Systems

The utility of this compound extends beyond PDI frameworks into other important classes of ligands where steric hindrance is a key design parameter. Its incorporation into N-heterocyclic carbene (NHC) ligands and other chelating systems demonstrates its versatility in creating tailored coordination environments for metal centers.

A fundamental design principle in the development of N-heterocyclic carbene (NHC) ligands is the strategic use of bulky substituents on the nitrogen atoms. mdpi.com These substituents are crucial for providing steric protection to the metal center, which enhances catalyst stability and can control substrate access to the active site. The derivatization of NHC ligands by replacing common 2,6-diisopropylphenyl groups with other bulky moieties, such as 2,6-di(3-pentyl)phenyl, is a common strategy to fine-tune catalytic performance. mdpi.com By extension, 2,6-dicyclopentylphenyl serves as an effective N-substituent for creating a sterically demanding environment around the carbene carbon, thereby stabilizing the M-C bond and modulating the ligand's electronic properties.

Catalytic Applications of Metal Complexes Featuring 2,6 Dicyclopentylaniline Derived Ligands

Transition Metal-Mediated [2π + 2π] Cycloaddition Reactions

Complexes incorporating ligands based on 2,6-dicyclopentylaniline have proven to be highly effective in mediating [2π + 2π] cycloaddition reactions. This section explores the application of cobalt and iron catalysts in these transformations.

Cobalt-Catalyzed Cycloadditions with Bis(imino)pyridine Ligands

Aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds, denoted as (RPDI)CoN₂, serve as potent precatalysts for the intramolecular [2π + 2π] cycloaddition of α,ω-dienes. nih.govnih.gov These reactions efficiently produce bicyclo[3.2.0]heptane derivatives under mild thermal conditions. nih.govnih.gov A notable advancement in this area involved the substitution of the commonly used isopropyl groups on the N-aryl substituents with cyclopentyl groups, leading to the synthesis of (C₅H₉PDI)CoN₂, where the ligand is derived from this compound. nih.govacs.org This modification was aimed at creating a more open coordination sphere around the cobalt center while maintaining sufficient steric bulk to facilitate critical reaction steps. acs.orgprinceton.edu

The cobalt catalysts featuring this compound-derived ligands exhibit a broad substrate scope. They effectively catalyze the cycloaddition of unactivated alkenes and tolerate various functional groups, including amines and ethers. nih.govnih.gov For instance, α,ω-dienes containing both alkyl and aryl amines undergo the reaction to provide the desired bicyclo[3.2.0]heptane products in high yields. nih.govacs.org

A key advantage of these cobalt catalysts over their iron analogues is their tolerance for allyl ether substrates. nih.govacs.org While iron-based catalysts are often deactivated through irreversible C–O bond cleavage with allyl ethers, the cobalt system demonstrates catalytic turnover. acs.orgprinceton.edu The introduction of phenyl substituents on the substrate can further enhance the turnover frequency and selectivity of the cobalt-catalyzed reaction. acs.orgprinceton.edu However, simple hydrocarbon substrates were found to be unreactive with initial cobalt catalysts under standard conditions, a limitation that prompted the development of the more active cyclopentyl-substituted variants. nih.govacs.org In reactions involving amine substrates, the resulting azabicyclo[3.2.0]heptane products are formed exclusively as the cis diastereomers. nih.govacs.org

| Entry | Substrate | Catalyst | Conversion (%) | Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | Diallyl-N-tosylamine | (CpPDI)CoN₂ | >98 | 1 | - |

| 2 | Diallyl-N-benzylamine | (iPrPDI)CoN₂ | >98 | 18 | High yield. nih.govacs.org |

| 3 | N,N-diallyl-4-methylaniline | (iPrPDI)CoN₂ | >98 | 12 | High yield. nih.govacs.org |

| 4 | Diallyl ether | (iPrPDI)CoN₂ | - | - | Catalyst deactivation observed with iron analogue. acs.org |

| 5 | O-Allyl-N,N-diallylhydroxylamine | (CpPDI)CoN₂ | 48 | 72 | 52% alkene isomerization products. nih.govacs.org |

| 6 | 1,6-Heptadiene | (iPrPDI)CoN₂ | 0 | 24 | No turnover observed. nih.govacs.org |

The proposed mechanism for the cobalt-catalyzed [2π + 2π] cycloaddition initiates with the reversible displacement of the dinitrogen ligand from the precatalyst by one of the alkene moieties of the diene substrate. nih.gov This forms a planar, S = 1/2 κ³-bis(imino)pyridine cobalt alkene intermediate, which has been observed using electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov This intermediate then coordinates the second alkene moiety to form a tetrahedral κ²-bis(imino)pyridine cobalt diene complex. nih.govnih.gov

The steric and electronic properties of the bis(imino)pyridine ligand, particularly the substituents on the N-aryl rings, have a profound impact on catalytic performance. nih.gov Research has established a clear structure-activity relationship where larger alkyl groups at the 2- and 6-positions of the N-aryl moiety lead to significantly higher rates of cycloaddition. nih.govacs.org

The development of the this compound-derived ligand was a direct result of these findings. nih.govacs.org The cyclopentyl groups provide a coordination sphere that is sufficiently open to encourage substrate binding, a step that can be hindered by overly bulky ligands. nih.govacs.orgprinceton.edu Simultaneously, the cyclopentyl groups are large enough to promote the challenging C(sp³)–C(sp³) reductive elimination step, which is often the rate-determining part of the cycle. nih.govacs.orgprinceton.edu This optimized balance of steric properties is why the cyclopentyl-substituted precatalyst ((CpPDI)CoN₂) shows superior performance, achieving over 98% conversion in just 1 hour for certain substrates, compared to 44 and 60 hours for the analogous ethyl- and methyl-substituted variants, respectively. nih.govacs.org

| N-Aryl Substituent | Catalyst | Time to >98% Conversion (h) |

|---|---|---|

| 2,6-Dicyclopentylphenyl | (CpPDI)CoN₂ | 1 |

| 2,6-Diethylphenyl | (EtPDI)CoN₂ | 44 |

| 2,6-Dimethylphenyl | (MePDI)CoN₂ | 60 |

Iron-Catalyzed Analogues and Comparative Performance

Iron complexes featuring bis(imino)pyridine ligands were the initial catalysts discovered for the [2π + 2π] cycloaddition of unactivated alkenes under mild conditions. acs.org Precatalysts such as (iPrPDI)Fe(N₂)₂ and [(MePDI)Fe(N₂)]₂(μ₂-N₂) effectively convert α,ω-dienes and can catalyze the intermolecular cycloaddition of ethylene (B1197577) and butadiene. acs.orgnih.govscite.ai Mechanistic studies suggest the importance of the redox-active ligand in maintaining the iron in a ferrous oxidation state throughout the catalytic cycle. scite.ainih.gov

While pioneering, the iron catalysts have certain limitations compared to their cobalt counterparts derived from this compound. A significant drawback of the iron system is its intolerance to diallyl ether substrates, which cause catalyst deactivation via C–O bond cleavage. acs.org The cobalt catalyst, in contrast, is competent for this transformation. acs.org Furthermore, while the initial cobalt catalyst with diisopropylphenyl groups showed poor activity for hydrocarbon substrates where the iron catalyst was effective, the enhanced reactivity of the dicyclopentylphenyl-substituted cobalt complex, (TricPDI)CoN₂, approached the activity of the iron catalyst in some cases. princeton.edu This demonstrates that thoughtful ligand design, specifically using this compound, can elevate the performance of cobalt catalysts to rival or even surpass the original iron systems in both scope and efficiency. acs.orgprinceton.edu

Polymerization Catalysis Utilizing this compound-Derived Ligands

Beyond cycloaddition reactions, ligands derived from this compound have found application in polymerization catalysis. In an effort to enhance catalyst performance and block deactivation pathways, researchers have synthesized analogues of known polymerization catalysts by modifying the ligand structure. mdpi.com

Specifically, a series of pyridylamido hafnium complexes were prepared where the common 2,6-diisopropylphenylamido component was replaced with various 2,6-disubstituted aryl moieties, including the one derived from this compound. mdpi.com This research aimed to investigate how the steric profile of the ligand influences the geometry of the metal complex and its catalytic performance in ethylene polymerization. The synthesis involved the preparation of this compound, which was then used to construct the desired hafnium catalyst. mdpi.com While detailed comparative performance data for the dicyclopentyl derivative against others in this specific hafnium series is part of a broader study, its inclusion underscores the utility of the this compound building block in the rational design of new, potentially more robust, polymerization catalysts. mdpi.com The broader context of this work is the development of late-transition metal catalysts, including iron and cobalt systems with bis(imino)pyridine ligands, for producing highly linear polyethylene. csmres.co.ukrsc.org

Coordinative Chain Transfer Polymerization Systems

Coordinative Chain Transfer Polymerization (CCTP) is a powerful technique for synthesizing polymers with controlled architectures. nih.gov This process involves a degenerative transfer of growing polymer chains between an active catalyst center and a chain transfer agent (CTA), most commonly an organometallic compound like dialkylzinc. nih.govmdpi.com

The fundamental mechanism of CCTP allows for the synthesis of polymers with specific end-groups and the creation of novel multiblock copolymers through a process known as chain shuttling polymerization (CSP). nih.gov The use of this compound-derived ligands in these systems demonstrates the ongoing effort to fine-tune catalyst behavior for producing advanced polyolefin materials. mdpi.com

Ligand Architecture and Polymerization Characteristics (e.g., Stereoregularity, Molecular Weight Control)

The architecture of the ligand bound to the metal catalyst is paramount in controlling the characteristics of the resulting polymer, such as its stereochemistry (tacticity) and molecular weight. chimia.chnih.gov In CCTP, the molecular weight of the polymer is primarily controlled by the ratio of the chain transfer agent to the catalyst. rsc.org An increase in the concentration of the CTA, such as diethylzinc, leads to a decrease in the molecular weight of the oligomers produced. rsc.org

The steric properties of the ligand, such as the bulky cyclopentyl groups in this compound-derived ligands, play a crucial role. mdpi.comnih.gov Research on pyridylamido hafnium catalysts has shown that increasing the size of the 2,6-alkyl substituents on the N-aryl group can lead to improved catalytic performance. mdpi.comresearchgate.net For instance, complexes with 2,6-dicycloheptyl and 2,6-dicyclohexylphenylamido moieties exhibited higher activity and greater longevity compared to the archetypal catalyst bearing 2,6-diisopropylphenylamido groups. researchgate.net While specific data on the stereocontrol exerted by the this compound-derived ligand is not extensively detailed, studies on similar systems show a relationship between the CTA concentration and the tacticity of the resulting oligomers. rsc.org The ability to manipulate ligand structure provides a pathway to tailor polymer properties, a key goal in macromolecular chemistry. d-nb.inforesearchgate.net

| Catalyst System | Monomer | Chain Transfer Agent | Key Findings | Reference |

| Pyridylamido Hf complexes with 2,6-dicyclopentylphenylamido moiety | Olefins | Dialkylzinc | Effective for CCTP, demonstrating the utility of bulky aniline-derived ligands. | mdpi.com |

| Ti-based diamine bis(phenolate) catalyst | 1-Decene | Diethylzinc (ZnEt₂) | Molecular weight efficiently regulated by ZnEt₂ concentration; linear relationship observed between ZnEt₂ content and oligomer tacticity. | rsc.org |

Applications in Cross-Coupling Reactions

Ligands derived from bulky anilines are also pivotal in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Negishi)

The Suzuki-Miyaura coupling, a reaction between an organoboron compound and an organic halide, and the Negishi coupling, which pairs an organozinc compound with an organic halide, are two of the most powerful cross-coupling methods. libretexts.orgnumberanalytics.com Both reactions typically employ a palladium catalyst. libretexts.orgwikipedia.org The efficiency and substrate scope of these reactions are heavily dependent on the nature of the ligand coordinated to the palladium center. nih.gov

For Suzuki-Miyaura reactions, bulky and electron-rich phosphine (B1218219) ligands are often used to enhance the reactivity of the palladium catalyst, enabling the coupling of even less reactive substrates like aryl chlorides. libretexts.org Similarly, in Negishi couplings, palladium catalysts supported by ligands such as phosphines or N-heterocyclic carbenes (NHCs) show high activity. wikipedia.orgorganic-chemistry.org The development of catalysts featuring bulky N-aryl substituents, such as the [Pd-PEPPSI-IPent] precatalyst, has proven effective for challenging Negishi couplings, including the synthesis of sterically hindered tetra-ortho-substituted biaryls. mdpi.com

Influence of Bulky Aniline-Derived Ligands on Coupling Efficiency and Scope

The introduction of bulky ligands is a highly successful strategy for improving the efficiency and expanding the scope of cross-coupling reactions. acs.org Bulky ligands, including those derived from sterically hindered anilines, exert significant influence on the catalytic cycle. mdpi.comrsc.orgresearchgate.net

Key Influences of Bulky Ligands:

Stabilization of the Active Catalyst: The steric hindrance provided by bulky groups helps to stabilize the catalytically active low-coordinate metal species, preventing decomposition pathways. mdpi.comresearchgate.net

Promotion of Reductive Elimination: The steric pressure from bulky ligands can accelerate the rate-determining reductive elimination step, where the new carbon-carbon bond is formed and the product is released from the catalyst. acs.orgresearchgate.net

Enhanced Oxidative Addition: The electron-donating nature of many of these ligands facilitates the initial oxidative addition step, where the organic halide adds to the palladium(0) center. rsc.org

Expanded Substrate Scope: The enhanced stability and activity of catalysts with bulky ligands allow for the coupling of more challenging substrates, such as sterically hindered aryl halides and unactivated aryl chlorides, often under milder reaction conditions. nih.govmdpi.com

For example, palladium complexes with bulky N-heterocyclic carbene (NHC) ligands, which feature N-aryl groups analogous in steric properties to this compound, demonstrate enhanced activity in various cross-coupling reactions. rsc.orgrsc.org This allows for a broad range of aryl and heteroaryl substrates to be coupled with high efficiency. rsc.org The careful balance between the steric bulk and the flexibility of the ligand is crucial for achieving optimal catalytic efficacy. mdpi.comresearchgate.net

| Reaction Type | Ligand Type | Influence on Coupling | Reference |

| Suzuki-Miyaura | Bulky, electron-donating phosphines | Enhances reactivity, enables use of aryl chloride substrates. | libretexts.org |

| Negishi | Bulky NHC Ligands (e.g., IPent) | High activity for synthesizing sterically hindered products. | mdpi.com |

| Kumada-Corriu | Bulky NHC Ligands (e.g., IPr*) | Enhances Ni-catalyzed cross-coupling activity. | rsc.orgrsc.org |

| General Cross-Coupling | Bulky Ligands | Stabilizes active species, accelerates reductive elimination, expands substrate scope. | mdpi.comacs.orgresearchgate.net |

2,6 Dicyclopentylaniline As a Strategic Building Block in Advanced Organic Synthesis

Precursor for Advanced Organic Materials and Functional Molecules

The unique steric profile of 2,6-dicyclopentylaniline makes it an important starting material for a variety of functional molecules, particularly in the field of coordination chemistry and catalysis. The bulky cyclopentyl groups can create a well-defined coordination sphere around a metal center, influencing catalytic activity and selectivity.

Researchers have targeted this compound for the synthesis of complex ligands designed for transition metal catalysts. acs.org For instance, it is a building block for bis(imino)pyridine ligands, which are crucial in developing catalysts for reactions like [2π + 2π] cycloadditions. acs.org In these systems, the size of the alkyl groups at the 2- and 6-positions of the N-aryl substituents has a profound impact on catalytic performance. Studies have shown that substituting smaller groups like methyl or ethyl with larger cyclopentyl groups can lead to significantly higher reaction rates. acs.org The cyclopentyl-substituted precatalyst in one study reached over 98% product conversion in just one hour, whereas analogous catalysts with smaller ethyl or methyl groups required 44 and 60 hours, respectively. acs.org This enhancement is attributed to the steric profile of the cyclopentyl groups, which helps to promote crucial bond-forming steps in the catalytic cycle. acs.org

Another significant application is in the synthesis of pyridylamido hafnium complexes, which are active in coordinative chain transfer polymerization. mdpi.com A synthetic route has been devised to prepare this compound and its derivatives for this purpose, highlighting its role in creating well-defined polymerization catalysts. mdpi.comajou.ac.kr These functional molecules are designed to control polymer chain growth and produce materials with specific properties.

| Derived Functional Molecule/Complex | Application | Reference |

|---|---|---|

| Bis(imino)pyridine Cobalt Complexes | Catalysis ([2π + 2π] cycloadditions) | acs.org |

| Pyridylamido Hafnium Complexes | Coordinative Chain Transfer Polymerization | mdpi.com |

Synthesis of Heterocyclic Compounds and Dyes

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. uou.ac.inwikipedia.org These structures are fundamental to a vast array of natural products, pharmaceuticals, and industrial chemicals, including dyes. openmedicinalchemistryjournal.comresearchgate.net

This compound and its close analogs serve as key intermediates in the synthesis of complex heterocyclic systems. For example, its analog 2,6-dicycloheptylaniline can be reacted with 6-bromo-2-pyridinecarboxaldehyde to form an imine. mdpi.compubcompare.ai This reaction is a condensation that forms a new carbon-nitrogen double bond, creating a larger molecule that incorporates a pyridine (B92270) ring—a common six-membered heterocycle. mdpi.compubcompare.ai This imine can then be used in subsequent steps to build even more elaborate, multi-ring heterocyclic ligand systems. mdpi.com

Furthermore, anilines are a foundational class of compounds for the synthesis of azo dyes. This process typically involves the diazotization of the aniline's amino group to form a reactive diazonium salt, which is then coupled with another aromatic compound. While direct synthesis of a dye from this compound is not detailed in the provided context, the general principle applies. The bulky cyclopentyl groups would be expected to influence the final dye's properties, such as its color, lightfastness, and solubility, by sterically shielding the azo linkage and altering the electronic distribution of the chromophore.

| Reactant 1 (Aniline Derivative) | Reactant 2 | Resulting Heterocyclic Structure/Intermediate | Reference |

|---|---|---|---|

| 2,6-Dicycloheptylaniline | 6-Bromo-2-pyridinecarboxaldehyde | Schiff base incorporating a pyridine ring | mdpi.compubcompare.ai |

| 2,6-Diisopropylaniline | Nitrating/Diazotizing Agents | Precursors for azo dyes |

Role in the Design of Conjugated Systems for Electronic Applications

Conjugated systems are molecules that contain a series of alternating single and multiple bonds, which allows for the delocalization of π-electrons across multiple atoms. This electron delocalization is the basis for many of the interesting electronic and optical properties of organic materials, including electrical conductivity and color.

This compound plays a crucial role in the design of such systems by serving as a sterically-directing peripheral component. When it is incorporated into a larger molecule, such as the bis(imino)pyridine ligands discussed previously, the aniline's phenyl ring and the attached cyclopentyl groups become part of a larger conjugated structure. acs.org The ligand framework itself is a conjugated system, and the bulky substituents provided by the aniline (B41778) derivative are not just passive additions. They electronically influence the system and, critically, provide a steric scaffold that can protect the electronically active core of the molecule. acs.org

This steric protection can enhance the stability and processability of the material. In the context of cobalt catalysts, this structural feature facilitates the conversion of orbitals at the metal center, which is essential for promoting the desired C-C bond formation. acs.org The design of such molecules is a sophisticated exercise in balancing electronic effects with steric demands, and this compound provides a ready-made solution for introducing a specific, bulky, and electronically-tuning substituent. The principles used in designing these catalysts are also applicable to the development of other functional materials with electronic applications, such as fluorescent probes and materials for non-linear optics, where conjugated dyes are often employed. lew.ro

| Conjugated System Type | Role of this compound | Potential Electronic Application | Reference |

|---|---|---|---|

| Bis(imino)pyridine Ligands | Provides steric bulk to stabilize the metal complex and influence its electronic structure. | Catalysis, Molecular Electronics | acs.org |

| Azo Dyes (Hypothetical) | Acts as the foundational amine component, with cyclopentyl groups modifying the final chromophore properties. | Functional Dyes, Optical Materials | lew.ro |

Emerging Research Directions and Future Prospects for 2,6 Dicyclopentylaniline in Chemical Science

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of 2,6-dicyclopentylaniline has been acknowledged as a challenging endeavor. acs.org A documented route involves a multi-step process beginning with the Friedel-Crafts trialkylation of benzene (B151609) with bromocyclopentane (B41573), followed by nitration and subsequent reduction of the nitro group to the desired aniline (B41778). acs.org While this method provides access to the compound, its efficiency and sustainability are areas ripe for improvement, especially concerning the use of harsh reagents and the generation of byproducts.

Future research is likely to focus on developing more sustainable and efficient synthetic pathways. One promising avenue is the exploration of catalytic C-H activation and amination strategies. These methods could potentially bypass the need for pre-functionalized starting materials like bromocyclopentane and the multi-step nitration-reduction sequence. Furthermore, drawing inspiration from advancements in the synthesis of other sterically hindered anilines, alternative methods could be explored:

Palladium-catalyzed cross-coupling reactions , such as the Negishi coupling, have proven effective for creating C-C bonds in sterically demanding environments and could be adapted for the synthesis of this compound precursors. illinois.eduresearchgate.netdntb.gov.uanih.gov

Continuous flow synthesis , which can offer improved reaction control, higher yields, and enhanced safety for exothermic reactions, presents another modern approach to streamline the production of this bulky aniline. nih.gov

The development of greener synthetic methods, perhaps utilizing biomass-derived feedstocks as precursors for the cyclopentyl rings or the aniline core, would significantly enhance the compound's appeal for industrial applications. nih.gov

Exploration of New Catalytic Transformations

A significant area of application for this compound is in the field of catalysis, where its bulky nature is leveraged to create unique ligand environments around metal centers. The steric hindrance provided by the dicyclopentyl groups can influence catalyst activity, selectivity, and stability.

Derivatives of this compound have been successfully employed in the synthesis of ligands for transition metal catalysts. For instance, condensation with 2,6-diacetylpyridine (B75352) yields bis(imino)pyridine ligands. acs.org Cobalt complexes of these ligands have shown promise in catalyzing [2π + 2π] cycloaddition reactions. acs.org The cyclopentyl groups are thought to create a coordination sphere around the cobalt center that is open enough for substrate binding but also sufficiently bulky to promote the desired reductive elimination step, a critical part of the catalytic cycle. acs.org

Similarly, pyridylamido hafnium complexes bearing ligands derived from this compound have been investigated for olefin polymerization. mdpi.com In these systems, the steric profile of the ligand can significantly impact the catalytic performance, including the longevity of the catalyst. mdpi.com

Future research in this area will likely expand to other catalytic transformations. The unique steric and electronic properties of ligands derived from this compound could be beneficial in a variety of other metal-catalyzed reactions, including:

Cross-coupling reactions

C-H activation/functionalization

Asymmetric catalysis

The exploration of complexes with different transition metals beyond cobalt and hafnium could unlock new catalytic activities and selectivities.

Integration into Multifunctional Materials and Devices

The structural characteristics of this compound, particularly its bulky and rigid framework, make it a candidate for incorporation into advanced materials. While direct applications are still emerging, the properties of similar bulky anilines provide a roadmap for future research.

One promising area is in the field of organic electronics . The incorporation of bulky substituents can influence the packing of molecules in the solid state, which is a critical factor for charge transport in organic semiconductors. diva-portal.orgresearchgate.net Derivatives of this compound could be explored as building blocks for:

Organic field-effect transistors (OFETs)

Organic photovoltaics (OPVs)

Organic light-emitting diodes (OLEDs)

The bulky cyclopentyl groups could potentially disrupt π-π stacking, leading to materials with altered electronic properties and improved solubility for solution-based processing. esrf.fr The synthesis of conductive polymers based on this compound is another avenue of exploration. While the steric hindrance might pose challenges to polymerization, it could also lead to polymers with unique morphologies and properties. vulcanchem.com

Furthermore, the ability of the aniline nitrogen to be functionalized opens up possibilities for creating multifunctional materials where the this compound core provides a robust scaffold for attaching other functional groups.

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. This necessitates the use of a suite of advanced characterization techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex structures like derivatives of this compound, advanced 2D NMR techniques are invaluable: ipb.ptnumberanalytics.comnptel.ac.inresearchgate.net

| NMR Technique | Information Provided | Relevance to this compound Derivatives |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Helps to establish the connectivity of protons within the cyclopentyl rings and the aromatic system. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. | Provides unambiguous assignment of carbon signals in the 13C NMR spectrum. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. | Crucial for establishing the connectivity across the entire molecule, including linking the cyclopentyl groups to the aniline ring. |

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. researchgate.netnih.gov For derivatives of this compound, single-crystal X-ray diffraction can reveal:

Precise bond lengths and angles.

The conformation of the cyclopentyl rings.

Intermolecular interactions and packing in the crystal lattice.

Computational studies , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. nih.gov DFT calculations can provide insights into:

The electronic structure and molecular orbitals.

Reaction mechanisms and transition states in catalytic cycles.

Predicted spectroscopic properties.

By combining these advanced characterization methodologies, researchers can gain a comprehensive understanding of this compound and its derivatives, paving the way for their application in new and exciting areas of chemical science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.